molecular formula C8H16ClN B2617383 Bicyclo[4.2.0]octan-7-amine hydrochloride CAS No. 2089258-60-4

Bicyclo[4.2.0]octan-7-amine hydrochloride

Cat. No.: B2617383
CAS No.: 2089258-60-4
M. Wt: 161.67
InChI Key: IHGMGGLNVUTYLV-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic amine salt with a molecular formula of C₈H₁₅N·HCl and a monoisotopic mass of 125.12045 Da for the free base . Its structure features a fused bicyclo[4.2.0]octane system, which imposes unique steric and electronic properties. The compound is listed under CAS 2299-00-5 and has synonyms such as benzocyclobuten-1-amine hydrochloride .

Properties

IUPAC Name

bicyclo[4.2.0]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGMGGLNVUTYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic ketone with ammonia or an amine under reducing conditions to form the amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The final product is usually purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

Structural Characteristics

Bicyclo[4.2.0]octan-7-amine hydrochloride features a bicyclic structure consisting of two fused cycloalkane rings with an amine group at the 7-position. This configuration imparts distinctive chemical properties, making it a valuable compound for research and development.

Scientific Research Applications

  • Medicinal Chemistry
    • This compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features facilitate interactions with biological targets, potentially leading to therapeutic applications in pain management and inflammation control.
  • Organic Synthesis
    • The compound is utilized as an intermediate in the synthesis of complex organic molecules. It aids in the development of new synthetic methodologies, allowing researchers to explore diverse chemical reactions and product formations.
  • Biological Studies
    • Researchers investigate the effects of this compound on biological systems, including its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit analgesic and anti-inflammatory effects, although more comprehensive data is required to confirm these properties.
  • Industrial Applications
    • This compound is also employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes. Its unique reactivity allows for the creation of tailored products for specific applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation : Can produce ketones or carboxylic acids.
  • Reduction : Yields alcohols or amines depending on the reducing agent used.
  • Substitution : Can participate in nucleophilic substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, chromium trioxideKetones, carboxylic acids
ReductionLithium aluminum hydride, sodium borohydrideAlcohols, amines
SubstitutionVarious nucleophilesSubstituted derivatives

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmission and pain perception.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies

  • Analgesic Activity : Preliminary studies indicate potential analgesic properties; however, comprehensive data on efficacy remains limited.
  • Anti-inflammatory Effects : this compound may exhibit anti-inflammatory effects, positioning it as a candidate for further investigation in inflammatory diseases.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences and similarities between bicyclo[4.2.0]octan-7-amine hydrochloride and structurally related bicyclic amines:

Compound Molecular Formula Bicyclic System Substituents/Modifications Biological/Industrial Relevance Key Data
This compound C₈H₁₅N·HCl [4.2.0] Amine group at position 7 Limited literature; 1 patent annotation CAS 2299-00-5; InChIKey: NTHUTVZYZXXSOR-UHFFFAOYSA-N
all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol hydrochloride C₉H₁₈ClNO₂ [2.2.2] Hydroxyl, hydroxymethyl, and amine groups Potential pharmaceutical intermediate 72% yield; m.p. 165–167°C
rac-(1R,6R)-N-[(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methyl]bicyclo[4.2.0]octan-7-amine C₁₅H₂₁N₂O [4.2.0] Benzoxazolylmethyl substituent Investigated in drug discovery (Enamine Ltd) Discontinued commercial availability
Bicyclo[3.2.0]heptane derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) Variable [3.2.0] Sulfur and nitrogen heteroatoms Antibiotic scaffolds (e.g., penicillin analogs) Pharmacopeial compliance (e.g., crystallinity tests)

Key Observations:

  • Substituent Effects : The addition of a benzoxazolylmethyl group (as in ) increases molecular complexity and may enhance binding affinity in drug-receptor interactions .

Pharmacological and Industrial Relevance

  • Stereochemical Variants : Enantiomers such as (R)- and (S)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride (CAS 61899-39-6 and 61341-87-5) exist, which could exhibit divergent biological activities .

Biological Activity

Bicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

This compound features a bicyclic structure that contributes to its rigidity and ability to interact with biological targets. The compound's unique conformation allows it to fit into specific binding sites on proteins and enzymes, facilitating studies on enzyme-substrate interactions and other biochemical processes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction : The compound may function as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be crucial for developing treatments for various diseases .
  • Molecular Recognition : Its bicyclic structure enhances its potential for studying molecular recognition processes, providing insights into binding affinities and selectivity .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. It has been utilized in the development of drugs aimed at modulating neurotransmitter systems, which are pivotal in treating conditions such as anxiety and depression .

Table 1: Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways
Receptor ModulationActs as an agonist/antagonist at various receptors
Molecular ProbingUsed to study enzyme-substrate interactions and biochemical processes
Therapeutic PotentialPotential applications in treating neurological disorders

Case Studies and Research Findings

  • Study on Anxiety Disorders :
    A study demonstrated that this compound enhanced memory function in a rat model, suggesting its potential utility in treating anxiety-related conditions such as PTSD .
  • Inhibition of Anti-apoptotic Proteins :
    Research indicated that derivatives of bicyclo[4.2.0]octan-7-amine showed promising activity in inhibiting anti-apoptotic proteins like Bcl-xL and Mcl-1, which are implicated in cancer progression .
  • Biochemical Probes :
    The compound has been effectively used as a biochemical probe to elucidate enzyme mechanisms, providing valuable insights into metabolic pathways and potential drug targets .

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